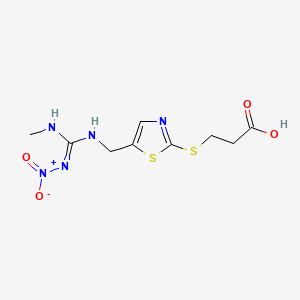

Clothianidin-2-S-propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clothianidin-2-S-propanoic acid is a derivative of clothianidin, a neonicotinoid insecticide. This compound is primarily used in scientific research, particularly in the study of insecticides. It is known for its high efficiency and selectivity in targeting nicotinic acetylcholine receptors in insects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of clothianidin-2-S-propanoic acid involves several steps, starting from the base compound clothianidinThis can be achieved through various chemical reactions, including esterification and subsequent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Clothianidin-2-S-propanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Applications De Recherche Scientifique

Agricultural Applications

Clothianidin-2-S-propanoic acid is extensively utilized in agriculture due to its systemic action and effectiveness against various pest species.

Crop Protection

- Target Pests : This compound is effective against Hemiptera (sucking insects), Thysanoptera (thrips), Coleoptera (beetles), Lepidoptera (moths and butterflies), and Diptera (flies) .

- Application Methods : It can be applied through various methods such as:

- Seed treatment

- Foliar spray

- Soil application

- Nursery box application

These methods allow for flexibility in application based on the crop type and pest pressure .

Registered Uses

Clothianidin is registered for use on several crops, including:

- Corn

- Canola

- Various fruits and vegetables

Application rates vary depending on the crop and the method used, with seed treatments typically ranging from 150 to 400 grams per 100 kilograms of seed for canola .

Biological Efficacy

Clothianidin exhibits high insecticidal activity at low doses, making it a potent option for pest management.

Efficacy Against Resistant Pests

This insecticide has shown effectiveness against pests that have developed resistance to other classes of insecticides, including organophosphates and pyrethroids . Its unique thiazole ring structure contributes to its biological activity.

Long-lasting Control

The compound's systemic properties allow it to be absorbed by plants, providing long-term control of pest populations with minimal environmental impact .

Toxicity to Non-target Organisms

While clothianidin is effective against target pests, it poses risks to non-target organisms, particularly pollinators like honeybees. The Environmental Protection Agency has noted potential chronic exposure risks to bees when applied during blooming periods .

Human Health Considerations

Toxicological assessments indicate that clothianidin can have developmental effects in mammals, including reduced fetal weights and increased incidences of developmental abnormalities . However, under regulated use conditions, the risk to human health appears manageable.

Field Trials

Field trials have demonstrated the effectiveness of clothianidin in controlling aphid populations in corn and canola crops. In one study, treated fields showed a significant reduction in pest populations compared to untreated controls, leading to improved crop yields .

Comparative Studies

Comparative studies with other neonicotinoids have highlighted clothianidin's superior efficacy against certain resistant pest populations, making it a preferred choice among agronomists .

Data Table: Summary of Clothianidin Applications

| Application Type | Target Crops | Application Rate | Method of Application |

|---|---|---|---|

| Seed Treatment | Corn, Canola | 150-400 g/100 kg seed | Commercial liquid treaters |

| Foliar Spray | Vegetables | Variable based on pest pressure | Ground or aerial application |

| Soil Application | Various Fruits | Variable based on crop type | Direct soil application |

Mécanisme D'action

Clothianidin-2-S-propanoic acid exerts its effects by targeting nicotinic acetylcholine receptors in insects. These receptors are located at the postsynaptic membrane and are crucial for nerve signal transmission. By binding to these receptors, this compound disrupts normal nerve function, leading to paralysis and death of the insect .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action.

Thiamethoxam: A neonicotinoid that is metabolized into clothianidin in the environment.

Acetamiprid: A neonicotinoid with a slightly different chemical structure but similar insecticidal properties.

Uniqueness

Clothianidin-2-S-propanoic acid is unique due to its specific chemical structure, which allows for high selectivity and efficiency in targeting nicotinic acetylcholine receptors. This makes it a valuable compound for research and development in the field of insecticides .

Activité Biologique

Clothianidin-2-S-propanoic acid is a derivative of the neonicotinoid insecticide clothianidin, which has garnered attention due to its biological activity and environmental impact. This article explores the biological activity of this compound, focusing on its mechanisms of action, degradation pathways, and ecological effects. The findings are supported by data tables and relevant case studies.

Clothianidin, like other neonicotinoids, functions as an agonist at nicotinic acetylcholine receptors (nAChRs). It exhibits a high affinity for insect nAChRs, leading to overstimulation of the nervous system, which ultimately results in paralysis and death of target pests. Specifically, this compound has been shown to interact with various nAChR subtypes, demonstrating significant insecticidal activity while being less toxic to vertebrates .

Toxicity Profile

The toxicity of this compound has been assessed in various studies:

- Honeybees : Clothianidin is known to be highly toxic to honeybees, with acute toxicity studies indicating significant risk to these beneficial insects .

- Aquatic Invertebrates : Research indicates that clothianidin poses a risk to freshwater invertebrates, with estimated mortality rates suggesting a high level of toxicity .

- Mammals : The acute toxicity for small mammals is considerably lower compared to insects, with a calculated probability of mortality being extremely low under typical exposure scenarios .

Biodegradation Studies

Recent studies have highlighted the biodegradation potential of clothianidin in various environments. For instance, Pseudomonas stutzeri has been identified as a bacterium capable of degrading clothianidin effectively:

- Degradation Rate : Approximately 62% degradation was achieved within two weeks under optimal conditions (30°C and pH 7) when clothianidin was used as the sole carbon source .

- Metabolites : The primary metabolites identified during degradation included 2-chloro-5-methyl thiazole and methyl nitroguanidine, which indicate the potential for bioremediation strategies using microbial action .

Table 1: Summary of Biological Activity and Toxicity

| Parameter | Clothianidin | This compound |

|---|---|---|

| Mechanism of Action | nAChR Agonist | nAChR Agonist |

| Toxicity to Honeybees | High | High |

| Toxicity to Aquatic Invertebrates | Moderate | Moderate |

| Toxicity to Mammals | Low | Low |

Table 2: Biodegradation Potential of Clothianidin

| Bacterium | Degradation Rate (%) | Time Frame (Days) | Optimal Conditions |

|---|---|---|---|

| Pseudomonas stutzeri | 62 | 14 | 30°C, pH 7 |

Case Study 1: Environmental Impact Assessment

In a semi-natural mesocosm experiment, varying concentrations of clothianidin were tested (0.6 ppb, 5 ppb, and 352 ppb) to assess ecological impacts. Results indicated significant mortality among predatory invertebrates at higher concentrations, leading to increased prey survival rates. This suggests that clothianidin can disrupt trophic interactions within aquatic ecosystems .

Case Study 2: Immunoassay Development

An immunoassay based on monoclonal antibodies specific to clothianidin was developed for residue analysis in crops. This method demonstrated high recovery rates (104%-124%) for spiked samples in various crops like cucumber and tomato, indicating its potential utility for monitoring pesticide residues in agricultural settings .

Propriétés

Formule moléculaire |

C9H13N5O4S2 |

|---|---|

Poids moléculaire |

319.4 g/mol |

Nom IUPAC |

3-[[5-[[[(E)-N-methyl-N'-nitrocarbamimidoyl]amino]methyl]-1,3-thiazol-2-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C9H13N5O4S2/c1-10-8(13-14(17)18)11-4-6-5-12-9(20-6)19-3-2-7(15)16/h5H,2-4H2,1H3,(H,15,16)(H2,10,11,13) |

Clé InChI |

RHZHMAPQLNKMEL-UHFFFAOYSA-N |

SMILES isomérique |

CN/C(=N\[N+](=O)[O-])/NCC1=CN=C(S1)SCCC(=O)O |

SMILES canonique |

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)SCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.